molecular formula C5H10NSi B14485614 CID 23268914

CID 23268914

Cat. No.: B14485614
M. Wt: 112.22 g/mol
InChI Key: QONCMZVEXGPAID-UHFFFAOYSA-N
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Description

CID 23268914 is a chemical compound identified in the context of essential oil research, specifically within the vacuum distillation fractions of Citrus essential oil (CIEO) . Its structural characterization has been performed using Gas Chromatography-Mass Spectrometry (GC-MS), as evidenced by the total ion chromatogram and mass spectrum provided in Figure 1 of . The compound’s chemical structure (Figure 1A in ) indicates the presence of functional groups common in terpenoids or oxygenated derivatives, which are typical constituents of citrus essential oils .

Properties

InChI

InChI=1S/C5H10NSi/c1-5(4-6)7(2)3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCMZVEXGPAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40794279
Record name 2-(Dimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64757-01-3
Record name 2-(Dimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-(Dimethylsilyl)propanenitrile typically involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action for 2-(Dimethylsilyl)propanenitrile in various reactions typically involves the nucleophilic attack on the carbon-nitrogen triple bond (C≡N). For example, in reduction reactions, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then further reduced to a primary amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 23268914 shares structural similarities with oscillatoxin derivatives, a class of marine cyanobacterial toxins (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) . However, key distinctions exist:

  • Functional Groups: Oscillatoxins feature polyether ladder structures with methyl and hydroxyl groups, whereas this compound’s GC-MS profile suggests a simpler terpenoid backbone with possible ester or carbonyl moieties .
  • Molecular Weight : this compound’s molecular weight, inferred from its retention time in GC-MS (Figure 1B), is likely lower than oscillatoxins, which exceed 600 Da due to their complex polycyclic frameworks .

Analytical and Pharmacological Properties

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Source Citrus essential oil (CIEO) Marine cyanobacteria Marine cyanobacteria
Key Analytical Method GC-MS (Figure 1B) LC-MS/MS, NMR LC-MS/MS, NMR
Biological Activity Undetermined (likely flavor/fragrance) Cytotoxic, Na+/K+-ATPase inhibition Cytotoxic, ion channel modulation
Structural Complexity Moderate (terpenoid derivative) High (polyether ladder) High (methylated polyether ladder)

Key Research Findings

  • This compound : Concentrated in specific CIEO fractions during vacuum distillation (Figure 1C), suggesting volatility and thermal stability suited for industrial extraction . Its lack of reported toxicity contrasts sharply with oscillatoxins, which exhibit potent bioactivity .

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